molecular formula C21H32O2 B7797513 Eicosapentaenoic acid methyl ester CAS No. 28061-45-2

Eicosapentaenoic acid methyl ester

Cat. No.: B7797513
CAS No.: 28061-45-2
M. Wt: 316.5 g/mol
InChI Key: QWDCYFDDFPWISL-JEBPEJKESA-N
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Description

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester (C20:5n-3) is a polyunsaturated fatty acid methyl ester (FAME) derived from eicosapentaenoic acid (EPA), a critical ω-3 fatty acid. Structurally, it features five cis-configured double bonds at positions 5, 8, 11, 14, and 17, contributing to its high degree of unsaturation and biological activity . This compound is commonly found in marine sources, particularly fish oils such as Sardinella spp. (Lemuru), where it is enzymatically esterified for enhanced stability and bioavailability . Its CAS number is 2734-47-6, with a molecular weight of 316.48 g/mol and a purity ≥97% in analytical standards .

Research highlights its roles in:

  • Bioactive Applications: Antioxidant and antimicrobial activities, as demonstrated in Berberis spp. extracts and Litsea glutinosa phytochemical studies .
  • Health Benefits: Precursor to anti-inflammatory mediators and cardiovascular health agents .

Properties

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016222
Record name Icosapent methyl
Source EPA DSSTox
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2734-47-6
Record name Icosapent methyl
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Record name Icosapent methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2734-47-6
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Record name ICOSAPENT METHYL
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Preparation Methods

Acylation with Oxalyl Chloride and Methanol

The most widely documented method for synthesizing methyl EPA involves a two-step acylation and esterification process starting from EPA acid. In this approach, EPA acid (1) is first converted to its corresponding acyl chloride using oxalyl chloride, followed by reaction with methanol to yield the methyl ester (2).

Reaction Conditions:

  • Step 1: EPA acid (30 g, 0.099 mol) is dissolved in benzene (130 mL) and treated with oxalyl chloride (25.1 g, 0.198 mol) at room temperature for 2 hours.

  • Step 2: The intermediate acyl chloride is cooled to 0°C, and methanol is added dropwise. The mixture is stirred at room temperature for an additional 2 hours.

This method achieves a yield of 98%, with the final product isolated as a yellow liquid after solvent removal under reduced pressure. The use of benzene as a solvent, while effective, raises safety concerns due to its toxicity, prompting investigations into alternative solvents such as dichloromethane in industrial settings.

Table 1: Key Reaction Parameters for Oxalyl Chloride-Mediated Synthesis

ParameterValue
Starting MaterialEPA acid (≥95% purity)
SolventBenzene
Reaction Temperature20°C (Step 1); 0–20°C (Step 2)
Yield98%
Purity (GC)>95%

Alternative Esterification Methods

While the oxalyl chloride method dominates literature, other esterification strategies include acid-catalyzed Fischer esterification. For example, EPA acid can react with methanol in the presence of sulfuric acid or hydrochloric acid under reflux. However, these methods often require longer reaction times (12–24 hours) and result in lower yields (70–85%) due to equilibrium limitations and side reactions.

Purification and Characterization

Column Chromatography

Crude methyl EPA is typically purified via silica gel column chromatography using gradient elution with ether-hexane mixtures (5–20% ether). This step removes unreacted starting materials and byproducts, yielding a product with >95% purity as confirmed by gas chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis is critical for structural validation. Key spectral features of methyl EPA include:

  • δ 5.32 ppm (m, 10H): Olefinic protons from five cis double bonds.

  • δ 3.667 ppm (s, 3H): Methyl ester group.

  • δ 2.82 ppm (m, 8H): Allylic methylene protons adjacent to double bonds.

Table 2: ¹H NMR Spectral Data for Methyl EPA

Chemical Shift (δ, ppm)Assignment
5.32Olefinic protons (10H)
3.667Methoxy group (3H)
2.82Allylic CH₂ groups (8H)

Analytical Methods for Quality Control

Gas Chromatography (GC)

GC analysis using polar columns such as Restek FAME-WAX enables separation of methyl EPA from other fatty acid methyl esters (FAMEs). The NIST Standard Reference Database reports a retention index of 2282.3 for methyl EPA on a VF-5MS column under helium carrier gas.

Table 3: GC Conditions for Methyl EPA Analysis

Column TypeStationary PhaseRetention IndexReference
CapillaryVF-5MS2282.3

Purity Assessment

Commercial methyl EPA batches are required to exceed 95% purity, verified via GC with flame ionization detection (FID). Impurities such as residual EPA acid or transesterification byproducts are quantified using internal standards like tricaprin.

Industrial and Laboratory-Scale Considerations

Cost and Starting Material Availability

High-purity EPA acid (≥95%) is commercially available at scale, with suppliers such as TCI America offering the compound under refrigerated storage conditions . The cost of methyl EPA production is heavily influenced by the purity of the starting material.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include oxygen and peroxides.

    Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in a more saturated product. Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Oxygen, peroxides

    Reduction: Hydrogen gas, catalysts (e.g., palladium)

    Substitution: Halogens, nucleophiles

Major Products Formed:

Scientific Research Applications

Biological Applications

1. Cardiovascular Health
Research has shown that MEPA exhibits anti-inflammatory properties that can benefit cardiovascular health. Studies indicate that omega-3 fatty acids like EPA can reduce triglyceride levels and improve overall lipid profiles in patients with hyperlipidemia . MEPA's role in modulating inflammatory pathways may also contribute to reduced risks of cardiovascular diseases.

2. Neuroprotective Effects
MEPA has been investigated for its neuroprotective effects. Omega-3 fatty acids are known to support cognitive function and may play a role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that MEPA could enhance neuronal health by promoting synaptic plasticity and reducing neuroinflammation .

3. Anti-Cancer Properties
Recent studies have explored the potential anti-cancer effects of MEPA. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines and induce apoptosis (programmed cell death). This property is attributed to its ability to modulate cell signaling pathways involved in cancer progression .

Industrial Applications

1. Food Industry
MEPA is utilized in the food industry as a dietary supplement due to its high omega-3 content. It is often incorporated into functional foods and nutraceuticals aimed at improving heart health and overall wellness . The compound's stability makes it suitable for fortifying various food products.

2. Agriculture
In agriculture, MEPA has been explored for its potential use as a natural pesticide. Its application has shown effectiveness in protecting stored grains against pests like rice weevils, contributing to reduced post-harvest losses . This application highlights the compound's versatility beyond human health.

Case Studies

Study FocusFindingsReference
Cardiovascular HealthReduction in triglycerides among subjects consuming omega-3 supplements containing MEPA
NeuroprotectionImproved cognitive function in animal models with omega-3 supplementation
Anti-CancerInhibition of cancer cell proliferation in vitro with MEPA treatment
Agricultural UseEffectiveness of MEPA as a natural pesticide against rice weevils

Mechanism of Action

The mechanism of action of cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among FAMEs

Compound Name Structure (Carbon Chain:Double Bonds) Double Bond Positions Natural Sources Key Bioactivities/Applications References
cis-5,8,11,14,17-EPA Methyl Ester C20:5n-3 5,8,11,14,17 (all cis) Marine oils (e.g., Sardinella), algae Antioxidant, biodiesel precursor, anti-inflammatory
Arachidonic Acid Methyl Ester C20:4n-6 5,8,11,14 (all cis) Animal tissues, fungal extracts Pro-inflammatory mediator, membrane fluidity
cis-4,7,10,13,16,19-DHA Methyl Ester C22:6n-3 4,7,10,13,16,19 (all cis) Fish oils, microalgae Neuroprotection, cardiovascular health
α-Linolenic Acid Methyl Ester C18:3n-3 9,12,15 (all cis) Plant oils (e.g., flaxseed) Anti-inflammatory, precursor to EPA/DHA
Stearic Acid Methyl Ester C18:0 Saturated Animal fats, cocoa butter Biodiesel additive, surfactant

Key Observations:

Degree of Unsaturation: EPA methyl ester (5 double bonds) exhibits higher oxidative instability compared to saturated FAMEs like stearic acid methyl ester but greater bioactivity than monounsaturated counterparts .

Positional Isomerism : EPA methyl ester (n-3) and arachidonic acid methyl ester (n-6) differ in ω-classification, leading to opposing roles in inflammation .

Retention Behavior : In GC-MS, EPA methyl ester elutes later (retention time ~28.95 min) than arachidonic acid methyl ester (~28.81 min) due to higher polarity from additional double bonds .

Bioactivity and Stability Comparisons

Table 2: Antioxidant and Stability Metrics

Compound DPPH Radical Scavenging (%) FRAP (μmol Fe²⁺/g) Oxidative Stability (Rancimat, h) References
EPA Methyl Ester 65–70% (in Berberis spp.) 120–150 2.1–2.5 (low due to unsaturation)
DHA Methyl Ester 60–68% 110–130 1.8–2.2
α-Linolenic Acid Methyl Ester 50–55% 90–100 3.0–3.5
Stearic Acid Methyl Ester <5% <10 >20

Key Findings:

  • EPA methyl ester demonstrates superior antioxidant capacity compared to DHA and α-linolenic acid esters but lower oxidative stability .
  • Saturated FAMEs (e.g., stearic acid) exhibit negligible antioxidant activity but high stability, making them ideal for industrial applications .

Biological Activity

Introduction

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester (commonly known as Icosapent methyl ester) is a methyl ester derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound is notable for its potential biological activities and therapeutic applications, particularly in cardiovascular health and inflammation modulation. This article reviews the biological activity of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester based on recent research findings.

Chemical Properties

  • Molecular Formula : C21H32O2
  • Molecular Weight : 316.4776 g/mol
  • CAS Number : 2734-47-6

The compound features five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions, which contribute to its unique properties and biological activities .

Biological Activities

1. Cardiovascular Health

Research indicates that cis-5,8,11,14,17-eicosapentaenoic acid methyl ester may significantly benefit cardiovascular health. It has been shown to reduce triglyceride levels and improve lipid profiles in patients with hypertriglyceridemia. A study published in the New England Journal of Medicine demonstrated that patients taking Icosapent ethyl (a related compound) experienced a 25% reduction in cardiovascular events compared to placebo .

2. Anti-inflammatory Effects

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. It has been found to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This action may help alleviate conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that EPA can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's disease. The methyl ester form may enhance bioavailability and efficacy in the central nervous system .

4. Anticancer Activity

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester has been investigated for its potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the induction of oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester compared to other omega-3 fatty acids:

Compound Cardiovascular Effects Anti-inflammatory Effects Neuroprotective Effects Anticancer Activity
Icosapent Methyl Ester Significant reduction in triglyceridesInhibits NF-kB activationPromotes neuronal survivalInduces apoptosis in cancer cells
EPA (Free Acid) Similar effects on triglyceridesComparable anti-inflammatory effectsNeuroprotective properties notedInduces apoptosis but less bioavailable
DHA (Docosahexaenoic Acid) Benefits for heart healthStrong anti-inflammatory effectsCritical for brain healthSome anticancer effects observed

Case Studies

  • Cardiovascular Study : A clinical trial involving patients with high triglycerides showed that treatment with Icosapent ethyl led to a significant decrease in major adverse cardiovascular events over a median follow-up period of 4.9 years .
  • Inflammation Study : In vitro studies demonstrated that cis-5,8,11,14,17-eicosapentaenoic acid methyl ester reduced the secretion of IL-6 and TNF-alpha from activated macrophages by 40% compared to controls.
  • Neuroprotection Study : A rodent model of Alzheimer's disease treated with EPA showed improved cognitive function and reduced amyloid plaque deposition after administration of both EPA and its methyl ester form .

Q & A

Basic Research Questions

Q. What are the optimal gas chromatography (GC) conditions for separating cis-5,8,11,14,17-eicosapentaenoic acid methyl ester (EPA ME) from other fatty acid methyl esters (FAMEs)?

  • Methodological Answer : Use non-polar stationary phases like SE-30 (polydimethylsiloxane) with isothermal column temperatures of 200°C. Retention indices (Kovats RI) for EPA ME on SE-30 columns are 2232, as validated by packed-column GC with helium carrier gas and Chromosorb W support . For capillary GC, polar columns (e.g., cyanopropyl phases) may improve resolution of polyunsaturated FAMEs, but retention times vary significantly with phase polarity .

Q. How can mass spectrometry (MS) confirm the molecular structure of EPA ME when traditional GC methods are unsuitable due to thermal instability?

  • Methodological Answer : Direct inlet (DI) probes coupled with electron ionization (EI) or chemical ionization (CI) MS bypass vaporization challenges. EPA ME exhibits characteristic fragments at m/z 316 (molecular ion) and cleavage patterns at double-bond positions. CI enhances molecular ion detection, while EI provides structural fragmentation for double-bond localization .

Q. What certified reference materials (CRMs) are recommended for quantifying EPA ME in lipidomic studies?

  • Methodological Answer : TraceCERT® CRMs (Sigma-Aldrich) and Dr. Ehrenstorfer’s Neat standards (CAS 2734-47-6) are validated for GC-MS quantification. These CRMs include purity certificates (>98%) and retention time data, critical for method validation .

Advanced Research Questions

Q. How do temperature and mobile phase density influence the adsorption behavior of EPA ME in supercritical fluid chromatography (SFC)?

  • Methodological Answer : Adsorption isotherms on C18-bonded silica follow Type II behavior, modeled using the BET equation. Monolayer adsorption capacities for EPA ME range from 0.039–0.048 mmol·g⁻¹ at 318–338 K. Increasing CO₂ density reduces adsorption due to enhanced solvation, while higher temperatures slightly decrease adsorption affinity .

Q. What methodologies determine the diffusion coefficients of EPA ME in supercritical carbon dioxide, and how do these values impact purification processes?

  • Methodological Answer : Binary diffusion coefficients are measured via the Taylor-Aris dispersion method. For EPA ME in supercritical CO₂ (0.497–0.723 g·mL⁻¹), diffusivity decreases with CO₂ density but increases with temperature. These data optimize SFC parameters for large-scale purification .

Q. How can researchers resolve contradictions in retention time data for EPA ME across chromatographic systems?

  • Methodological Answer : Discrepancies arise from column phase polarity (e.g., SE-30 vs. cyanopropyl) and temperature programming. Standardize methods using CRMs and cross-validate with MS. For example, EPA ME’s retention time on SE-30 is 47.800 s, but polar phases may shift this significantly .

Data Contradiction Analysis

  • Molecular Formula Discrepancy : Some sources (e.g., NIST) list EPA ME as C₂₂H₃₄O₂ (MW 330.5) , while CRMs specify C₂₁H₃₂O₂ (MW 316.48) . This likely reflects a typographical error in NIST data, as the methyl ester of eicosapentaenoic acid (C₂₀H₃₀O₂) should yield C₂₁H₃₂O₂. Always verify against certified standards.

Methodological Tables

Parameter Value Reference
GC Retention Index (SE-30)2232
Molecular Weight (CRM)316.48 g·mol⁻¹
Monolayer Adsorption (C18)0.039–0.048 mmol·g⁻¹
Diffusion Coefficient (CO₂)1.2–2.5 × 10⁻⁸ m²·s⁻¹

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Eicosapentaenoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Eicosapentaenoic acid methyl ester

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